alpha(((1,1-Dimethylethyl)amino)methyl)-4,5-dihydroxy-1,3-benzenedimethanol
Overview
Description
This compound is also known as Albuterol Related Compound A . It is a derivative of albuterol, which is a potent long-lasting beta-adrenoceptor stimulant that is orally effective and shows highly selective action on bronchial smooth muscle .
Synthesis Analysis
The synthesis of this compound involves reacting a 5-(haloacetyl)-2-hydroxybenzaldehyde with 1,1-dimethylethanamine in an organic solvent and in an inert atmosphere to form 5-[[(1,1-dimethylethyl)amino]acetyl]-2-hydroxybenzaldehyde. The carbonyl functions are then reduced to the corresponding hydroxy groups to form the final product .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The process involves the reaction of a 5-(haloacetyl)-2-hydroxybenzaldehyde with 1,1-dimethylethanamine, followed by reduction of the intermediate ketone compound .Scientific Research Applications
Respiratory Medicine
5-Hydroxy Albuterol: is primarily used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). It functions as a bronchodilator, helping to relax muscles in the airways and increase airflow to the lungs . Research in this field focuses on improving the efficacy and reducing the side effects of bronchodilators.
Pharmacokinetics
Studies on the pharmacokinetics of 5-Hydroxy Albuterol involve understanding its absorption, distribution, metabolism, and excretion (ADME) properties. This research is crucial for determining the appropriate dosage forms and frequencies for patient safety and therapeutic effectiveness .
Drug Synthesis and Manufacturing
Recent research has been directed towards improving the synthesis and manufacturing process of albuterol, which includes its hydroxy derivatives. This is in response to drug shortages and aims to enhance production efficiency and reduce costs .
Mechanism of Action
Target of Action
The primary target of 5-Hydroxy Albuterol is the beta-2 adrenergic receptor . This receptor plays a crucial role in the regulation of bronchial smooth muscle tone and airway caliber, making it a key target in the treatment of conditions such as asthma .
Mode of Action
5-Hydroxy Albuterol acts as an agonist at the beta-2 adrenergic receptor . By binding to this receptor, it triggers a cascade of intracellular events, leading to the relaxation of bronchial smooth muscle . This results in bronchodilation, which improves airflow and reduces symptoms in conditions like asthma .
Biochemical Pathways
Upon activation of the beta-2 adrenergic receptor by 5-Hydroxy Albuterol, the G protein-coupled receptor stimulates adenylate cyclase, leading to an increase in cyclic AMP levels within the cell . This increase in cyclic AMP activates protein kinase A, which then phosphorylates and inhibits myosin light-chain kinase, leading to muscle relaxation and bronchodilation .
Pharmacokinetics
The pharmacokinetics of 5-Hydroxy Albuterol involve absorption, distribution, metabolism, and excretion (ADME). Studies have shown that less than 20% of a single dose is absorbed following inhalation . The compound is metabolized in the liver to an inactive sulfate . Excretion is primarily through the urine, with 80% to 100% of an inhaled dose and 76% of an oral dose being recovered in the urine . These ADME properties influence the bioavailability of 5-Hydroxy Albuterol, with inhalation providing a more direct route to the lungs and potentially greater efficacy .
Result of Action
The molecular and cellular effects of 5-Hydroxy Albuterol’s action primarily involve the relaxation of bronchial smooth muscle, leading to bronchodilation . This results in improved airflow and reduced symptoms in conditions such as asthma .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Hydroxy Albuterol. For instance, the presence of other medications, the patient’s health status, and genetic factors can all impact how well the drug works. Additionally, the method of administration (e.g., inhalation vs. oral) can also affect the drug’s efficacy .
properties
IUPAC Name |
5-[2-(tert-butylamino)-1-hydroxyethyl]-3-(hydroxymethyl)benzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)14-6-11(17)8-4-9(7-15)12(18)10(16)5-8/h4-5,11,14-18H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAKAZXGEIIFTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)O)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha(((1,1-Dimethylethyl)amino)methyl)-4,5-dihydroxy-1,3-benzenedimethanol | |
CAS RN |
182676-90-0 | |
Record name | alpha(((1,1-Dimethylethyl)amino)methyl)-4,5-dihydroxy-1,3-benzenedimethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182676900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-[2-(tert-butylamino)-1-hydroxyethyl]-3-(hydroxymethyl)benzene-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.(((1,1-DIMETHYLETHYL)AMINO)METHYL)-4,5-DIHYDROXY-1,3-BENZENEDIMETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CDC678Z892 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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